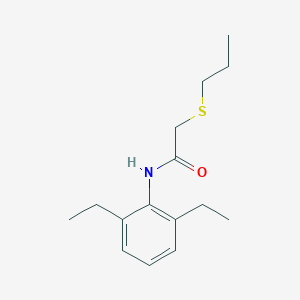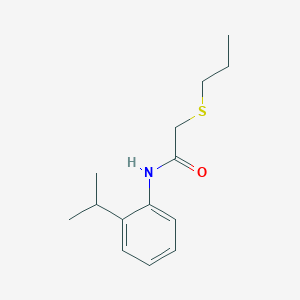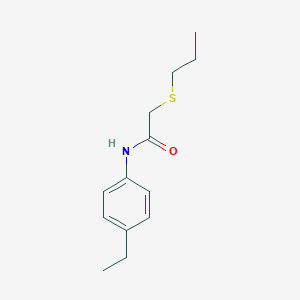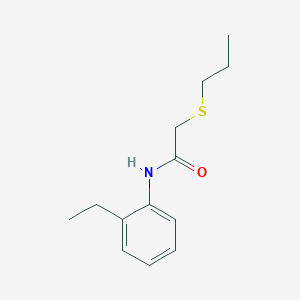![molecular formula C15H17N3O3S B284159 N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide, also known as PSB-1115, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-1115 has been shown to inhibit the activity of several enzymes that are involved in various physiological and pathological processes, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide exerts its effects by inhibiting the activity of several enzymes, including PARP-1, tankyrase-1, and tankyrase-2. These enzymes are involved in various physiological and pathological processes, including DNA repair, telomere maintenance, and Wnt signaling. By inhibiting the activity of these enzymes, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to have several biochemical and physiological effects, including reducing DNA damage, promoting telomere shortening, and modulating Wnt signaling. These effects are mediated by the inhibition of PARP-1, tankyrase-1, and tankyrase-2, which are involved in these processes. N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has also been shown to reduce the formation of atherosclerotic plaques, which is a major risk factor for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit the activity of several enzymes. However, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment when using N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in lab experiments.
Orientations Futures
There are several potential future directions for the study of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. One direction is the development of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide analogs that have improved potency and selectivity. Another direction is the investigation of the therapeutic potential of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, the use of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the synthesis of 4-(propylamino)sulfonyl chloride, which is then reacted with 4-aminonicotinamide to produce N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been extensively studied in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for the development of cancer therapeutics. In cardiovascular disease, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to reduce the formation of atherosclerotic plaques, which are a major risk factor for heart disease. In neurodegenerative disorders, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[4-(propylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19) |
Clé InChI |
TXEMJXIXBLCUBD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



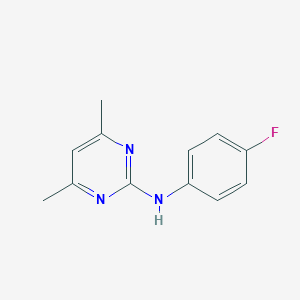
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
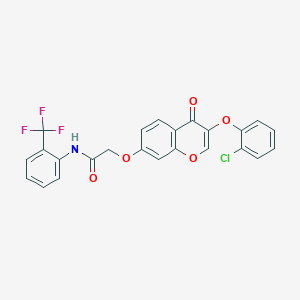
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
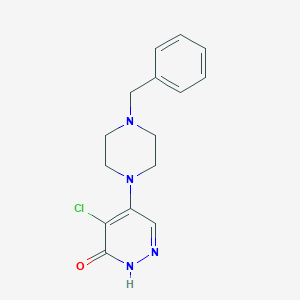
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
